1-Hydroxyanthracene-9,10-dione;hydrate

Description

Historical Context and Evolution of Anthraquinone (B42736) Derivatives Research

The scientific journey of anthraquinone derivatives began in the 19th century. The name "anthraquinone" was first coined by German chemists Carl Gräbe and Carl Theodore Liebermann in an 1868 publication detailing the synthesis of alizarin (B75676), a prominent red dye, from anthracene (B1667546). researchgate.net This discovery was a milestone, paving the way for the industrial production of dyes and sparking broader research into anthraquinone chemistry. researchgate.net

Beyond their vibrant colors, which led to widespread use in the textile and paint industries, the therapeutic potential of anthraquinones has been recognized for centuries. usbio.netnih.gov Historical records, such as the Chinese traditional medicine text Compendium of Materia Medica, document their use. nih.gov The laxative effects of plants like rhubarb, which are rich in anthraquinone derivatives such as emodin (B1671224) and aloe-emodin, were later scientifically reported. nih.gov

Throughout the 20th century, research interest remained consistent, with early studies exploring fundamental reactions like halogenation, with methods for brominating anthraquinones dating back to 1921. nih.gov This foundational work has evolved into a sophisticated field of study, with thousands of natural and synthetic derivatives identified from sources including plants, fungi, bacteria, and insects. nih.gov

Structural Significance within the Anthracene-9,10-dione Class

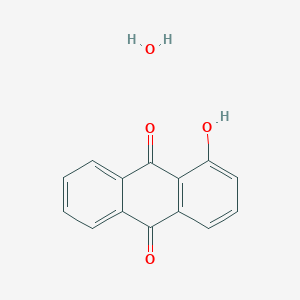

The fundamental structure of this class of compounds is the anthracene-9,10-dione core, which consists of three fused benzene (B151609) rings with two ketone groups at positions 9 and 10. This tricyclic aromatic system with its conjugated double bonds is a chromophore, responsible for the characteristic colors of these compounds. solubilityofthings.com

The identity and position of substituents on this core structure dramatically influence the molecule's chemical and physical properties. In the case of 1-Hydroxyanthracene-9,10-dione, the key feature is the hydroxyl (-OH) group at the C1 position. rsc.org This substituent has several important effects:

Electronic Properties: The hydroxyl group alters the electron distribution across the aromatic system, which can affect the molecule's color and photophysical behavior. solubilityofthings.comdyestuffintermediates.com

Solubility: The presence of the polar hydroxyl group allows for hydrogen bonding, which enhances the compound's solubility in organic solvents like ethanol (B145695), methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.comdyestuffintermediates.com However, the large, non-polar anthracene backbone dominates, resulting in very limited solubility in water. solubilityofthings.comdyestuffintermediates.com

Reactivity: The hydroxyl group influences the reactivity of the entire molecule, including its potential for further chemical modification. stenutz.eu The structure and composition of synthesized derivatives are routinely confirmed using modern spectroscopic techniques such as 1H and 13C NMR, IR, and UV spectroscopy. stenutz.eu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₈O₃ | rsc.org |

| Molecular Weight | 224.21 g/mol | usbio.net |

| Appearance | Yellow to red-orange crystalline solid/powder | cymitquimica.comchemicalbook.com |

| Melting Point | 192-194 °C | chemicalbook.com |

| Water Solubility | 0.5 - 8.5 mg/L (at 25 °C) | chemicalbook.comusbio.net |

| Organic Solvent Solubility | Soluble in ethanol, ethyl ether, benzene, DMSO | usbio.netsolubilityofthings.com |

| CAS Registry Number | 129-43-1 | rsc.org |

Current Research Frontiers and Emerging Scholarly Interests

Academic interest in 1-Hydroxyanthracene-9,10-dione and its derivatives continues to expand into new and diverse fields. While its role as a dye intermediate remains relevant, current research is heavily focused on its biological activity and potential applications in materials science. chemicalbook.comdyestuffintermediates.com

A primary area of investigation is its potential as an anticancer agent. nih.govstenutz.eu Researchers are actively designing and synthesizing novel derivatives of 1-hydroxyanthraquinone (B86950) to evaluate their efficacy against various cancer cell lines. stenutz.eu These studies often involve sophisticated techniques like molecular modeling to understand how these compounds interact with biological targets such as DNA topoisomerase II. nih.govstenutz.eu

Beyond oncology, emerging research frontiers include:

Materials Science: The unique photophysical properties of the compound have prompted investigations into its use in organic electronics, such as organic solar cells and other photonic applications. solubilityofthings.comdyestuffintermediates.com Furthermore, derivatives are being developed for use in high-performance aqueous redox flow batteries, offering a potentially low-cost solution for energy storage. rsc.org

Neuropharmacology: Recent studies have begun to explore anthraquinone derivatives as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov Research published in 2021 highlights that these compounds are being investigated for their ability to inhibit key proteins involved in the disease's progression, such as cholinesterases and tau proteins. nih.gov A 2023 study also synthesized new amino-anthracene-9,10-dione derivatives for evaluation as potential neuroprotective and antidepressant agents.

Antimicrobial Research: The potential for 1-hydroxyanthraquinone derivatives to act as antimicrobial agents is another active area of scholarly interest. dyestuffintermediates.com

| Research Area | Focus of Investigation | Key Findings/Potential Applications | Reference |

|---|---|---|---|

| Oncology | Synthesis of novel derivatives and evaluation of cytotoxicity against cancer cell lines. | Identification of potent and selective anticancer agents. | stenutz.eu |

| Materials Science (Photonics) | Investigation of photophysical properties. | Potential roles in organic solar cells and other photonic devices. | solubilityofthings.comdyestuffintermediates.com |

| Materials Science (Energy) | Development of highly water-soluble derivatives. | Use as electrolytes in aqueous redox flow batteries for energy storage. | rsc.org |

| Neuropharmacology | Inhibition of enzymes and proteins associated with neurodegenerative diseases. | Potential therapeutic agents for Alzheimer's disease and depression. | nih.gov |

| Antimicrobial Studies | Evaluation of antimicrobial activity. | Development of new agents to combat microbial infections. | dyestuffintermediates.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

838837-10-8 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-hydroxyanthracene-9,10-dione;hydrate |

InChI |

InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2 |

InChI Key |

FIKXPBGSHYFUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxyanthracene 9,10 Dione;hydrate

Established Synthetic Pathways for 1-Hydroxyanthracene-9,10-dione

1-Hydroxyanthracene-9,10-dione, also known as 1-hydroxyanthraquinone (B86950), is a significant chemical intermediate, and several methods for its synthesis have been established. These pathways often begin from readily available anthraquinone (B42736) derivatives.

One conventional technique involves the modification of 1-anthraquinonesulfonic acid. The hydroxy derivative can be obtained by heating the sulfonic acid with aqueous solutions of alkali carbonates under pressure. prepchem.com Similarly, alkali metal salts of 1-anthraquinonesulfonic acid can be converted to 1-hydroxyanthraquinone by heating with aqueous solutions of alkali metal or alkaline earth metal hydroxides, followed by acidification. prepchem.com A more direct conversion can be achieved by treating 1-anthraquinonesulfonic acid with water or dilute sulfuric acid in an autoclave at high temperatures, ranging from 200°C to 300°C. prepchem.com

Another established route is through the diazotization of 1-aminoanthraquinone. The resulting diazonium salt is heated with concentrated sulfuric acid. Upon dilution with water, the crude 1-hydroxyanthraquinone precipitates and can be further purified. nih.gov

Furthermore, 1-hydroxyanthraquinone can be prepared from 1-nitroanthraquinone (B1630840). One method involves the high-temperature hydrolysis (190°C to 200°C) of 1-nitroanthraquinone in water containing calcium hydroxide (B78521) or pyridine. google.com A more recent process describes the reaction of 1-nitroanthraquinone with a metal salt, such as sodium formate (B1220265) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at temperatures between 80°C and 150°C. google.com This method avoids the need for high-pressure equipment or mercury catalysts. google.com For instance, reacting 1-nitroanthraquinone with sodium formate in DMF at 110°C under a nitrogen atmosphere yields 1-hydroxyanthraquinone after cooling, precipitation with water, and acidification. google.com

The construction of the fundamental anthraquinone core can also be achieved through broader synthetic strategies such as Friedel–Crafts condensations of benzene (B151609) derivatives with functionalized phthalic anhydrides, Diels–Alder reactions, and Hauser annulations. nih.govdnu.dp.ua

The synthesized 1-hydroxyanthraquinone typically appears as pale yellow to orange needles with a melting point of approximately 190-194°C. prepchem.comstenutz.eu It is insoluble in water but soluble in various organic solvents. prepchem.com

Derivatization Strategies for Functionalized 1-Hydroxyanthracene-9,10-dione;hydrate (B1144303) Analogs

The 1-hydroxyanthracene-9,10-dione scaffold is a versatile platform for the synthesis of a wide range of functionalized analogs. Derivatization strategies primarily focus on introducing substituents at various positions of the anthraquinone nucleus to modify its chemical and physical properties.

The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds and has been effectively applied to the synthesis of arylated 1-hydroxyanthraquinone derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated 1-hydroxyanthraquinone with an arylboronic acid.

Starting materials such as 1-hydroxy-2-bromoanthraquinone, 1-hydroxy-4-iodoanthraquinone, and 1-hydroxy-2,4-dibromoanthraquinone are commonly used. nih.govresearchgate.net The reaction conditions can be optimized to achieve high yields. For example, the coupling of 1-hydroxy-4-iodoanthraquinone with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and a base like NaHCO₃ or K₂CO₃ in various solvent systems (e.g., toluene-ethanol-water or dioxane) has been studied to maximize the yield of the corresponding 4-aryl-1-hydroxyanthraquinone. nih.gov Performing the reaction in a toluene-water system can shorten the reaction time to 3 hours and increase the isolated yield to 95%. nih.gov

This methodology allows for the introduction of a diverse array of aryl and hetaryl substituents at the 2- and/or 4-positions of the 1-hydroxyanthraquinone core. nih.gov Even chloroanthraquinones, which are typically less reactive, have been shown to undergo facile Suzuki-Miyaura cross-coupling reactions. researchgate.net The reaction of 2,4-dibromo-1-hydroxyanthraquinone with arylboronic acids provides a convenient route to 2,4-diaryl-1-hydroxyanthraquinones. nih.gov

Below is a table summarizing examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of arylated 1-hydroxyanthraquinone analogs.

| Halogenated Substrate | Arylboronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-hydroxy-4-iodoanthraquinone | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-hydroxy-4-phenylanthraquinone | 84-92 | nih.gov |

| 1-hydroxy-4-iodoanthraquinone | o-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-hydroxy-4-(o-tolyl)anthraquinone | 84-92 | nih.gov |

| 1-hydroxy-4-iodoanthraquinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-hydroxy-4-(4-methoxyphenyl)anthraquinone | 84-92 | nih.gov |

| 1-hydroxy-2-bromoanthraquinone | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-hydroxy-2-phenylanthraquinone | 52-93 | researchgate.net |

| 1-hydroxy-2,4-dibromoanthraquinone | Arylboronic acids (2.2 equiv.) | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Diaryl-1-hydroxyanthraquinones | 47-93 | nih.gov |

The introduction of amino groups onto the anthraquinone scaffold is often achieved through Ullmann coupling reactions. This copper-catalyzed reaction involves the coupling of a haloanthraquinone with an amine. rsc.org The synthesis of various alkyl- and aryl-amino-substituted anthraquinone derivatives has been reported using this method. nih.gov

Kinetic studies of the Ullmann amination of 1-halogenoanthraquinones with primary amines, catalyzed by copper(I) salts in acetonitrile (B52724), have shown that the reaction rate follows the order I > Br > Cl for the leaving halogen. rsc.org The reaction yields the desired aminated anthraquinone along with a dehalogenated product. rsc.org

Traditional Ullmann reactions often require harsh conditions, such as high temperatures and long reaction times. acs.org However, modern variations have been developed to improve efficiency. Microwave-assisted Ullmann coupling reactions, using elemental copper as a catalyst in a phosphate (B84403) buffer, have been shown to be highly efficient. nih.govelsevierpure.com This protocol allows for the rapid synthesis of anilinoanthraquinone derivatives, with reaction times typically ranging from 2 to 30 minutes, which is a significant improvement over conventional heating methods that can take several hours. nih.govacs.org

For example, the microwave-assisted coupling of bromaminic acid (sodium 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) with various aniline (B41778) derivatives can be achieved in good to excellent yields within minutes at 80-120°C. acs.org This efficient procedure provides general access to a wide range of anilinoanthraquinones. acs.org

Alkylation and prenylation introduce alkyl and prenyl groups, respectively, onto the 1-hydroxyanthraquinone skeleton, leading to analogs with modified properties.

A direct synthesis of a prenylated derivative, 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, has been accomplished in two steps starting from 3,5-dihydroxybenzoic acid, benzoic acid, and prenyl bromide. researchgate.net This indicates that O-prenylation is a feasible strategy for derivatization.

For C-alkylation, the Marschalk reaction is a notable method. colab.ws This reaction typically involves the hydroxymethylation or alkylation of hydroxyanthraquinones in the presence of an aldehyde and a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). The substrate is first converted to its leuco form (dihydroanthraquinone), which then reacts with the aldehyde. Subsequent oxidation re-forms the anthraquinone ring with the newly introduced alkyl or hydroxyalkyl group. colab.ws For instance, reacting quinizarin (B34044) (1,4-dihydroxyanthraquinone), a related compound, with various aldehydes in the presence of Na₂S₂O₄ and NaOH, followed by oxidation, can introduce substituted alkyl moieties onto the anthraquinone core. colab.ws

Beyond the specific reactions mentioned above, other regioselective functionalization methods are employed to create diverse 1-hydroxyanthraquinone analogs.

Nucleophilic substitution reactions are a key strategy. For instance, direct oxidative nucleophilic substitution of hydrogen (ONSH) can occur at the β-position of quinizarine derivatives with C-nucleophiles. colab.ws Another related method is vicarious nucleophilic substitution (VNS), which can improve the efficiency of introducing substituents. colab.ws

Bromination of hydroxyanthraquinones, for example with N-bromosuccinimide (NBS), can provide halogenated intermediates that are crucial for subsequent cross-coupling reactions. colab.ws The position of bromination is directed by the existing substituents on the ring. colab.ws

Glycosylation, the attachment of sugar moieties, is another important derivatization. Glycosyl derivatives of hydroxyanthraquinones have been synthesized and studied for various potential applications. nih.gov

Reaction Mechanisms and Selectivity in 1-Hydroxyanthracene-9,10-dione Synthesis

The mechanisms and selectivity in the synthesis and derivatization of 1-hydroxyanthracene-9,10-dione are governed by the principles of aromatic chemistry and the influence of the substituents on the anthraquinone core.

In the synthesis of the anthraquinone skeleton via methods like the Friedel-Crafts acylation, selectivity is determined by the directing effects of the substituents on the aromatic rings being acylated. In Diels-Alder approaches, the regioselectivity is controlled by the electronic properties of the diene and dienophile. nih.gov

For derivatization reactions, the existing hydroxy and carbonyl groups strongly influence the regioselectivity. The Ullmann amination mechanism is thought to involve the formation of a copper(I)-amine complex. rsc.org This complex is activated, possibly through proton abstraction from the amine ligand, to attack the haloanthraquinone. This leads to an arylcopper(III) intermediate, which can then either react with another amine molecule to form the aminated product or undergo an intramolecular process to yield a dehalogenated product. rsc.org

In the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle with palladium. The key steps are oxidative addition of the palladium(0) catalyst to the haloanthraquinone, transmetalation with the boronic acid derivative, and reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. nih.govrsc.org The efficiency and selectivity can be tuned by the choice of ligands, base, and solvent.

The regioselectivity of electrophilic substitution reactions, such as bromination, on the 1-hydroxyanthraquinone core is directed by the activating, ortho-, para-directing hydroxyl group and the deactivating meta-directing carbonyl groups. Biosynthetic pathways involving anthraquinone intermediates also highlight precise regioselectivity, where enzymes can catalyze specific bond cleavages, demonstrating sophisticated control over reactivity. rsc.org

Green Chemistry Approaches in 1-Hydroxyanthracene-9,10-dione;hydrate Synthesis

The synthesis of 1-Hydroxyanthracene-9,10-dione, a significant anthraquinone derivative, has traditionally involved methods that utilize harsh chemicals, high temperatures, and organic solvents, raising environmental and economic concerns. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. These approaches prioritize the use of safer solvents, energy-efficient reaction conditions, and catalytic methods to minimize waste and environmental impact. Key advancements include the adoption of microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and the development of novel photocatalytic and electrochemical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in shorter time frames compared to conventional heating methods. This technique is particularly advantageous for synthesizing anthraquinone derivatives, as it can be conducted in a single pot and frequently without the need for a solvent.

The primary benefits of microwave irradiation in synthesis include:

Reduced Reaction Time: Reactions that might take hours or days using traditional methods can often be completed in minutes.

Energy Efficiency: Microwaves heat the reaction mixture directly and selectively, avoiding the energy loss associated with heating the entire apparatus.

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which significantly reduces the generation of volatile organic compound (VOC) waste.

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and simpler purification processes.

For instance, the synthesis of alizarin (B75676), a dihydroxyanthraquinone, from phthalic anhydride (B1165640) and catechol has been achieved in quantitative yield using microwave irradiation with only a catalytic amount of sulfuric acid. This solvent-free approach dramatically reduces waste and reaction time.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | |

| Solvent Requirement | Large volumes of organic solvents | Solvent-free or minimal solvent | |

| Energy Consumption | High (bulk heating) | Low (selective heating) | |

| Yield | Variable | Often higher and quantitative | |

| Experimental Setup | Complex, multi-step equipment | Simple, one-pot synthesis |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They have been successfully employed as solvents and catalysts in the synthesis of anthraquinone derivatives. Their use can lead to higher yields and simpler product isolation compared to classical solvents.

In the context of reactions involving hydroxyanthraquinones, ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) have proven effective. For example, the ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines proceeds smoothly at room temperature in these ionic liquids, achieving excellent yields (e.g., 99%). A key advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in efficiency, a cornerstone of green chemistry.

Photocatalytic and Electrosynthesis Approaches

Photocatalysis represents a frontier in green synthesis, harnessing light energy to drive chemical reactions. Anthraquinones themselves are recognized as effective organic photocatalysts due to their ability to absorb visible light and facilitate electron transfer processes. This intrinsic property is being explored for various applications, including the eco-friendly synthesis of hydrogen peroxide, where anthraquinone derivatives act as homogeneous photocatalysts for alcohol oxidation under visible light.

While direct photocatalytic synthesis of 1-hydroxyanthraquinone is an area of ongoing research, the principles offer a promising green pathway. These methods could potentially replace traditional oxidation or hydrolysis steps that require harsh reagents or high energy input.

Similarly, electrosynthesis in ionic liquid media presents another green alternative. Electrochemical methods can replace bulk chemical reagents with electrons, minimizing waste. For instance, the electrochemical hydrogenation of anthraquinones offers a carbon-neutral alternative to traditional methods that rely on H₂ gas produced from carbon-intensive sources. The use of ionic liquids as both the solvent and the electrolyte in these systems can further enhance their green credentials by allowing for easy separation and recycling.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxyanthracene 9,10 Dione;hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments collectively enable the complete and unambiguous assignment of all proton and carbon signals in the 1-hydroxyanthraquinone (B86950) structure.

The ¹H NMR spectrum of 1-hydroxyanthraquinone displays signals corresponding to the seven aromatic protons and the single hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating nature of the hydroxyl group. The protons on the ring containing the hydroxyl group (Ring A) are distinguishable from those on the unsubstituted ring (Ring B).

The ¹³C NMR spectrum reveals 14 distinct carbon signals, consistent with the molecular structure. The two carbonyl carbons (C-9 and C-10) resonate at the lowest field due to their deshielding environment. The carbon attached to the hydroxyl group (C-1) also shows a characteristic downfield shift. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for 1-Hydroxyanthracene-9,10-dione (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| 1 | 162.3 | - | - |

| 2 | 124.5 | 7.28 | dd, J = 7.6, 1.1 Hz |

| 3 | 137.0 | 7.67 | t, J = 7.9 Hz |

| 4 | 119.5 | 7.55 | dd, J = 8.3, 1.1 Hz |

| 4a | 133.2 | - | - |

| 5 | 126.7 | 8.29 | dd, J = 7.7, 1.2 Hz |

| 6 | 133.8 | 7.78 | td, J = 7.5, 1.4 Hz |

| 7 | 134.8 | 7.78 | td, J = 7.5, 1.4 Hz |

| 8 | 127.4 | 8.29 | dd, J = 7.7, 1.2 Hz |

| 8a | 133.0 | - | - |

| 9 | 188.3 | - | - |

| 9a | 116.1 | - | - |

| 10 | 181.8 | - | - |

| 10a | 132.2 | - | - |

Data compiled from various spectroscopic databases and literature sources. researchgate.netchemicalbook.com

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For 1-hydroxyanthraquinone, this would show cross-peaks connecting the proton signal at δ 7.28 ppm to the carbon signal at δ 124.5 ppm (H-2 to C-2), δ 7.67 ppm to δ 137.0 ppm (H-3 to C-3), and so on, for all protonated carbons. This technique provides a direct and reliable method for assigning the protonated carbons in the molecule. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). ustc.edu.cn This is instrumental in establishing the connectivity of the entire carbon skeleton, including quaternary carbons. For instance, the hydroxyl proton (1-OH) at δ ~12.5 ppm would be expected to show correlations to C-1 (²JCH), C-2 (³JCH), and C-9a (³JCH). Similarly, the H-8 proton would show correlations to the C-9 carbonyl carbon (³JCH), C-10a (²JCH), and C-6 (³JCH), confirming the arrangement of the rings and carbonyl groups. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net For 1-hydroxyanthraquinone (C₁₄H₈O₃, molecular weight 224.21 g/mol ), High-Resolution ESI-MS (HRESIMS) would show a protonated molecular ion [M+H]⁺ at an m/z of 225.0546. nih.gov This accurate mass measurement allows for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to study its fragmentation pathways, which often involve the characteristic loss of neutral molecules like carbon monoxide (CO) and water (H₂O). nih.gov

Table 2: HRESIMS Data for 1-Hydroxyanthracene-9,10-dione

| Ion | Calculated m/z | Observed m/z |

|---|

Data obtained from public chemical databases. nih.gov

Due to its relatively low volatility, 1-hydroxyanthraquinone is often derivatized before analysis by GC-MS. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. The resulting TMS ether can then be analyzed by GC-MS. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the TMS derivative and a fragmentation pattern that can be used for identification. The NIST Mass Spectral Database contains GC-MS data for 1-hydroxyanthraquinone, likely corresponding to such a derivative. nih.govnist.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic structure of the molecule.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The IR spectrum of 1-hydroxyanthraquinone is characterized by a strong absorption band for the C=O stretching vibrations of the quinone system. The presence of both a free carbonyl (at C-10) and an intramolecularly hydrogen-bonded carbonyl (at C-9) results in distinct C=O stretching frequencies. A broad band in the high-frequency region is indicative of the hydrogen-bonded O-H stretching vibration. nih.govaip.org Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of the fused ring system. nsf.gov

Electronic Spectroscopy (UV-Vis): The UV-Vis absorption spectrum of 1-hydroxyanthraquinone, typically measured in a solvent like ethanol (B145695) or methanol (B129727), exhibits several absorption bands in the ultraviolet and visible regions. nih.gov These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated anthraquinone (B42736) chromophore. The position and intensity of these bands are characteristic of the compound's extended π-system and are influenced by the hydroxyl substituent. researchgate.net

Table 3: Spectroscopic Compound Names

| Compound Name |

|---|

| 1-Hydroxyanthracene-9,10-dione |

| 1-hydroxy-9,10-anthraquinone |

| 1-hydroxy-2-bromoanthraquinone |

| 1-hydroxy-4-iodoanthraquinone |

| 1-hydroxy-2,4-dibromoanthraquinone |

| 2,4-dibromo-9,10-anthraquinone |

| Doxorubicin |

| 1-hydroxy-4-phenyl-anthraquinone |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical tool for identifying the functional groups and vibrational modes within the 1-Hydroxyanthracene-9,10-dione molecule. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Of particular interest are the hydroxyl (-OH) and carbonyl (C=O) groups, whose positions are influenced by strong intramolecular hydrogen bonding.

The presence of a hydroxyl group adjacent to a carbonyl group facilitates the formation of an intramolecular hydrogen bond, which significantly affects the vibrational frequencies. The O-H stretching vibration is typically observed as a broad band, and the C=O stretching frequency is lowered compared to that in the parent 9,10-anthraquinone molecule. For anthraquinone derivatives, C=O stretching vibrations are typically observed in the range of 1630–1677 cm⁻¹. researchgate.netnih.gov The phenolic -OH group vibration for similar compounds has been noted around 3392 cm⁻¹. researchgate.net The presence of hydrate (B1144303) molecules would be indicated by a very broad O-H stretching band, typically in the 3200-3500 cm⁻¹ region, overlapping with the intramolecularly bonded hydroxyl group's signal.

Table 1: Characteristic FTIR Vibrational Frequencies for 1-Hydroxyanthracene-9,10-dione and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Hydrate) | ~3500 - 3200 | Broad absorption due to water of hydration. |

| O-H Stretch (Phenolic) | ~3400 | Influenced by intramolecular hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | ~3100 - 3000 | Characteristic of the aromatic rings. |

| C=O Stretch (Carbonyl) | ~1670 - 1630 | Two bands may be present; frequency is lowered by hydrogen bonding with the adjacent -OH group. nih.gov |

Note: The exact peak positions can vary based on the sample preparation method and the specific hydration state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of 1-Hydroxyanthracene-9,10-dione is dominated by π → π* and n → π* transitions associated with its conjugated aromatic system and carbonyl groups. nih.gov The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. nih.gov

Typically, anthraquinone derivatives exhibit up to four π → π* absorption bands at wavelengths between 220–350 nm and a distinct n → π* absorption band at longer wavelengths, often near 400 nm. nih.gov For 1-Hydroxyanthracene-9,10-dione, the absorption maximum (λmax) associated with the lowest energy transition is observed around 408-411 nm. nih.govresearchgate.net This absorption is responsible for the compound's characteristic yellow-orange color. solubilityofthings.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown good correlation with experimental spectra, with functionals like B3LYP predicting a λmax of 411.08 nm. nih.gov

Table 2: Electronic Transitions and Absorption Maxima (λmax) for 1-Hydroxyanthracene-9,10-dione

| Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Toluene | 408 | n → π* / π → π* | researchgate.net |

| Not Specified | ~411 (Calculated) | n → π* / π → π* | nih.gov |

These electronic transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The conjugated π system in the anthraquinone core lowers the energy gap between these orbitals, shifting the absorption to longer wavelengths in the visible region. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structural Determination

Table 3: Reference Crystallographic Data for the Parent Anthraquinone Molecule

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.810 |

| b (Å) | 3.942 |

| c (Å) | 7.865 |

Note: Data corresponds to the parent compound, 9,10-Anthracenedione. The presence of a hydroxyl group and water of hydration in the title compound would alter these unit cell parameters.

Spectrofluorimetric Characterization of 1-Hydroxyanthracene-9,10-dione;hydrate

Spectrofluorimetry is used to study the fluorescence properties of the compound, providing insights into its excited-state dynamics. 1-Hydroxyanthracene-9,10-dione exhibits fluorescence upon excitation with UV or visible light. aip.org

Studies on the jet-cooled molecule identified the electronic origin (0-0 band) of the first excited singlet state (S₁) at 461.98 nm (21,646 cm⁻¹). aip.org The emission spectrum is significantly red-shifted (Stokes shift) relative to the absorption, indicating a substantial structural rearrangement in the excited state. aip.org This behavior is attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process. aip.orgresearchgate.net Upon photoexcitation, the proton from the hydroxyl group is believed to transfer to the adjacent carbonyl oxygen, forming a transient 1,10-quinone tautomer which is lower in energy in the excited state. aip.org This tautomer is responsible for the observed Stokes-shifted fluorescence. The emission spectrum shows a prominent peak assigned to the O-H stretching vibration in the ground state at approximately 2940 cm⁻¹ to the red of the origin. aip.org

Table 4: Photophysical Data for 1-Hydroxyanthracene-9,10-dione

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λabs) | 408 nm | Toluene | researchgate.net |

| Excitation Wavelength (λex) | 461.98 nm (0-0 band) | Jet-cooled | aip.org |

| Emission Maximum (λem) | Stokes-shifted emission observed | Jet-cooled | aip.org |

The fluorescence properties, particularly the large Stokes shift resulting from ESIPT, make this and related compounds interesting for applications as fluorescent probes and in materials science. solubilityofthings.com

Computational and Theoretical Investigations of 1 Hydroxyanthracene 9,10 Dione;hydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-Hydroxyanthracene-9,10-dione. These computational methods provide insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity. For anthraquinone (B42736) and its derivatives, the HOMO is typically distributed over the electron-rich aromatic rings and the hydroxyl group, while the LUMO is localized on the electron-deficient quinone moiety. Theoretical calculations for similar hydroxyanthraquinones have shown HOMO-LUMO gaps in the range of 2.89 to 3.32 eV, indicating their potential for chemical reactivity.

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In 1-Hydroxyanthracene-9,10-dione, the MEP is expected to show negative potential (red regions) around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms, particularly the hydroxyl proton.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For hydroxyanthraquinones, these descriptors help in understanding their antioxidant properties and their interactions with biological macromolecules.

| Parameter | Calculated Value (Range for similar compounds) | Significance |

| HOMO Energy | -5.8 to -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.8 to -3.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2.8 to 3.4 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.3 to 4.7 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 1.4 to 1.7 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.0 to 3.5 eV | Propensity to accept electrons |

Note: The values in this table are approximate ranges based on computational studies of related hydroxyanthraquinones and are for illustrative purposes.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules like 1-Hydroxyanthracene-9,10-dione and biological macromolecules such as enzymes and nucleic acids.

Molecular docking studies have been employed to investigate the binding of hydroxyanthraquinone derivatives to the active sites of various enzymes. These studies provide insights into the potential inhibitory activity of these compounds. For instance, derivatives of 1-Hydroxyanthracene-9,10-dione have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and topoisomerase II.

The binding affinity is quantified by a docking score, which is typically expressed in kcal/mol. A more negative docking score indicates a stronger binding affinity. The interactions between the ligand and the amino acid residues in the active site are crucial for stable binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For 1-Hydroxyanthracene-9,10-dione, the hydroxyl and carbonyl groups are key pharmacophoric features that can participate in hydrogen bonding with polar residues in the enzyme's active site. The planar aromatic ring system contributes to hydrophobic and π-π stacking interactions.

| Target Enzyme | Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Example) | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, hydrophobic interactions |

| Topoisomerase II | -9.2 | Asp551, Arg503, Gly773 | Hydrogen bonds, π-π stacking |

| Protein Kinase (e.g., GSK-3β) | -7.9 | Val135, Lys85, Asp200 | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is illustrative and based on docking studies of similar anthraquinone derivatives.

The planar structure of 1-Hydroxyanthracene-9,10-dione makes it a candidate for interaction with nucleic acids, particularly DNA. Molecular docking studies can be used to explore its potential to bind to DNA through intercalation or groove binding.

Intercalation involves the insertion of the planar aromatic system between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions with the DNA bases. Groove binding, on the other hand, involves the molecule fitting into the major or minor groove of the DNA. The hydroxyl group of 1-Hydroxyanthracene-9,10-dione can form hydrogen bonds with the phosphate (B84403) backbone or the functional groups of the DNA bases.

Binding site analysis from docking simulations can identify the preferred binding regions on the DNA molecule. Anthraquinone derivatives have shown a preference for binding at GC-rich sequences. The binding energy and the specific interactions with the DNA bases and backbone provide a detailed picture of the binding mode.

| DNA Binding Mode | Binding Energy (kcal/mol) (Illustrative) | Interacting DNA Components | Stabilizing Forces |

| Intercalation | -7.5 to -9.0 | Base pairs (G-C, A-T) | π-π stacking, van der Waals forces |

| Minor Groove Binding | -6.0 to -7.5 | Phosphate backbone, base edges | Hydrogen bonds, electrostatic interactions |

Note: The data in this table is illustrative and based on studies of related anthraquinone compounds.

Molecular Dynamics Simulations of 1-Hydroxyanthracene-9,10-dione in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. These simulations can be used to study the conformational changes, solvation, and interactions of 1-Hydroxyanthracene-9,10-dione in different environments, such as in aqueous solution or within a biological membrane.

When placed in a model biological membrane, MD simulations can predict the preferred location and orientation of 1-Hydroxyanthracene-9,10-dione within the lipid bilayer. It is likely that the hydrophobic anthraquinone core would partition into the nonpolar interior of the membrane, while the polar hydroxyl group may be oriented towards the polar headgroup region or the aqueous interface. These simulations can also provide insights into the effect of the molecule on the properties of the membrane, such as its fluidity and thickness.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For hydroxyanthraquinones, QSAR studies can help in understanding the structural features that are important for their therapeutic or toxic effects.

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For 1-Hydroxyanthracene-9,10-dione and its derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or cytotoxic agents. The position and number of hydroxyl groups, as well as the presence of other substituents on the anthraquinone scaffold, are key structural variations that can be explored in SAR modeling. A well-validated QSAR model can be a powerful tool for the rational design of new, more potent, and selective hydroxyanthraquinone derivatives.

| Descriptor Type | Example Descriptors | Influence on Activity (Hypothesized) |

| Electronic | HOMO Energy, Dipole Moment, Atomic Charges | Affects receptor binding and reactivity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences accessibility to binding sites |

| Hydrophobic | LogP, Polar Surface Area | Governs membrane permeability and distribution |

| Topological | Connectivity Indices | Encodes information about molecular branching |

Photochemistry and Photophysical Properties of 1 Hydroxyanthracene 9,10 Dione;hydrate

Light Absorption and Emission Characteristics

The electronic absorption spectrum of 1-Hydroxyanthracene-9,10-dione is influenced by the presence of the electron-donating hydroxyl group (–OH) on the anthraquinone (B42736) core. This substitution leads to a redshift in the absorption spectrum compared to the parent anthraquinone molecule, a result of the increased conjugation length through a resonance effect. nih.gov In toluene, the absorption maximum is observed at 408 nm. researchgate.net

Upon photoexcitation, studies using transient absorption spectroscopy have identified characteristic bands corresponding to both excited-state absorption and stimulated emission. aip.org The stimulated emission signal is a key indicator of the emissive decay from the excited state back to the ground state. The photophysical properties are heavily dictated by the ESIPT process, which leads to the formation of a tautomeric keto-enol form in the excited state. This tautomer is responsible for the observed fluorescence.

Excited State Dynamics and Photoreactivity

The dynamics following light absorption in 1-Hydroxyanthracene-9,10-dione are exceptionally rapid. The primary event is an ultrafast excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to the adjacent carbonyl oxygen. acs.org This process is essentially barrierless and occurs on a femtosecond timescale. acs.org

The ESIPT reaction creates a new excited-state tautomer, which then undergoes further relaxation processes. These subsequent steps include internal conversion, vibrational cooling, and eventual relaxation back to the ground state. aip.orgresearchgate.net The entire sequence of events from initial excitation to ground state recovery involves multiple distinct steps, each with a characteristic timescale that has been elucidated through spectroscopic studies.

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). For many anthraquinone derivatives, this is a highly efficient process. However, in 1-Hydroxyanthracene-9,10-dione, the presence of the ultrafast ESIPT pathway provides a highly competitive nonradiative deactivation channel. acs.org

This competition significantly reduces the efficiency of triplet state formation. acs.org Theoretical studies have shown that the triplet quantum yield (ΦT), which represents the fraction of excited molecules that form a triplet state, is substantially lower for 1-Hydroxyanthracene-9,10-dione compared to unsubstituted 9,10-anthraquinone. acs.org The extremely fast ESIPT on the S₂ state effectively outcompetes the internal conversion and subsequent intersystem crossing pathways that are dominant in the parent compound. acs.org

| Compound | Triplet Quantum Yield (ΦT) | Dominant Excited-State Pathway | Reference |

| 9,10-Anthraquinone | 0.90 | Intersystem Crossing (ISC) | acs.org |

| 1-Hydroxyanthracene-9,10-dione | 0.17 | Excited-State Intramolecular Proton Transfer (ESIPT) | acs.org |

Femtosecond transient absorption (fs-TA) spectroscopy has been a crucial tool for resolving the complex and rapid excited-state dynamics of 1-Hydroxyanthracene-9,10-dione. aip.orgresearchgate.net By using pump-probe techniques, researchers have been able to directly observe the formation and decay of transient species.

These studies have determined the timescale of the intramolecular proton transfer to be approximately 32 femtoseconds (fs). aip.org Following the ESIPT, a sequence of relaxation events occurs. Quantum chemistry calculations and spectroscopic data indicate that the newly formed tautomer undergoes internal conversion with a time constant of about 200 fs, followed by intermolecular energy relaxation and vibrational cooling over approximately 16 picoseconds (ps). aip.org The final relaxation of the excited-state tautomer back to its ground state configuration occurs on a longer timescale of around 300 ps. aip.org

| Photophysical Process | Timescale | Spectroscopic Technique | Reference |

| Excited-State Intramolecular Proton Transfer (ESIPT) | ~32 fs | Femtosecond Transient Absorption | aip.org |

| Internal Conversion (of tautomer) | ~200 fs | Femtosecond Transient Absorption | aip.org |

| Vibrational Cooling / Energy Relaxation | ~16 ps | Femtosecond Transient Absorption | aip.org |

| Relaxation from Excited Tautomer to Ground State | ~300 ps | Femtosecond Transient Absorption | aip.org |

Photoreduction Mechanisms of Anthraquinone Chromophores

Anthraquinone and its derivatives are well-known to undergo photoreduction, a process that typically proceeds via the triplet excited state. This reactivity is central to their application in photoredox catalysis and their role in photodynamic therapy. The general mechanism, often referred to as a Type I reaction, involves the triplet excited anthraquinone (³AQ*) abstracting a hydrogen atom or an electron from a suitable substrate (reductant). nih.gov

This reaction generates the semiquinone radical anion (AQ•−). nih.gov In the presence of molecular oxygen, this radical anion can subsequently transfer an electron to O₂, forming a superoxide (B77818) radical (O₂•−), which is a key reactive oxygen species (ROS). nih.govresearchgate.net While the hydroxyl group in 1-Hydroxyanthracene-9,10-dione significantly lowers the triplet quantum yield, the triplet state, once formed, can still participate in such photoreduction reactions. The electron-donating nature of the hydroxyl group influences the redox potential of the molecule, thereby affecting the kinetics and thermodynamics of the photoreduction process.

Photoinduced Electron and Energy Transfer Processes

The excited states of 1-Hydroxyanthracene-9,10-dione can interact with other molecules through either electron transfer or energy transfer.

Electron Transfer: Studies have shown that the excited states of hydroxy-anthraquinones can be quenched by electron-donating solvents, such as aniline (B41778) derivatives. This quenching occurs via a photoinduced charge transfer (CT) reaction. The kinetics of this CT process are remarkably fast, occurring within approximately 300–700 fs. nih.gov Interestingly, the rate of this electron transfer is controlled by dynamic factors, specifically low-frequency deformation modes of the anthraquinone ring, which modulate the electronic coupling between the donor and acceptor molecules. nih.gov Anthraquinones can also act as electron acceptors in photochemical reactions with biological molecules, such as by abstracting an electron from guanine (B1146940) bases in DNA. nih.gov

Energy Transfer: Anthraquinones are effective photosensitizers, capable of transferring energy from their excited triplet state to other molecules. A particularly important process is the energy transfer to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This is a classic Type II photosensitization mechanism. For 1-Hydroxyanthracene-9,10-dione, the ESIHT process plays a crucial role in facilitating this energy transfer. The energy gap between the excited state and the ground state of the tautomer is comparable to the energy required to excite triplet oxygen to singlet oxygen, enabling an efficient transfer. nih.gov

Environmental Dynamics and Biotransformation of 1 Hydroxyanthracene 9,10 Dione;hydrate

Environmental Occurrence and Distribution in Various Compartments

1-Hydroxyanthracene-9,10-dione's distribution in the environment is influenced by its physical and chemical properties, such as its low water solubility and moderate octanol-water partition coefficient (log Kow = 3.52). nih.gov These characteristics suggest a tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

Atmosphere: With a low vapor pressure (2.09 x 10⁻⁷ mm Hg at 25°C), 1-Hydroxyanthracene-9,10-dione is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov Its presence in the particulate phase makes it susceptible to atmospheric deposition processes like rain and dry deposition, which can transfer the compound to terrestrial and aquatic ecosystems. nih.govwitpress.com

Water: Due to its low water solubility (0.5 mg/L at 25°C), high concentrations in water are not typically expected. When released into aquatic systems, it is likely to adsorb to suspended solids and sediment. nih.gov

Soil and Sediment: The compound's propensity to bind to organic matter indicates that soil and sediment are significant environmental sinks. Its persistence in these compartments depends on the degradation processes occurring therein.

Biota: While there is no evidence of significant bioaccumulation, its metabolites have been identified in the urine and feces of rats, indicating it can be absorbed and metabolized by organisms. nih.govjst.go.jp

A summary of the key physicochemical properties influencing the environmental distribution of 1-Hydroxyanthracene-9,10-dione is presented in the table below.

| Property | Value | Implication for Environmental Distribution |

| Molecular Formula | C₁₄H₈O₃ | Basic structure for degradation analysis. |

| Molecular Weight | 224.21 g/mol | Influences transport properties. nih.gov |

| Water Solubility | 0.5 mg/L (at 25°C) | Low mobility in water; tends to partition to solids. |

| Vapor Pressure | 2.09 x 10⁻⁷ mm Hg (at 25°C) | Exists in both vapor and particulate atmospheric phases. nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 3.52 | Moderate potential for sorption to organic matter. nih.gov |

Abiotic Degradation Pathways

Abiotic processes, particularly those driven by light and chemical oxidants, play a role in the transformation of 1-Hydroxyanthracene-9,10-dione in the environment.

Photolysis, or degradation by light, is a potential removal pathway. In aqueous solutions, the parent compound, anthraquinone (B42736), has a direct photolysis half-life of about 9 minutes. nih.gov While specific data for the 1-hydroxy derivative is less common, related studies on hydroxyanthraquinones indicate they can undergo photochemical reactions. researchgate.net For instance, the photoamination of 1-hydroxyanthraquinone (B86950) has been observed, suggesting it is photochemically active. researchgate.net

In the atmosphere, the primary degradation mechanism is expected to be its reaction with hydroxyl (OH) radicals. nih.gov The estimated hydroxyl radical reaction rate constant is 1.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction can lead to the formation of other oxidation products. nih.gov

Chemical oxidation can contribute to the degradation of 1-Hydroxyanthracene-9,10-dione, particularly in engineered water treatment systems. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in breaking down complex organic molecules. rsc.org While studies on the parent compound, 9,10-anthraquinone, show it is unreactive with ozone (O₃) and nitrogen dioxide (NO₂), it does react with OH radicals. nih.gov This reaction can lead to the formation of 1-hydroxy-9,10-anthraquinone, indicating that further oxidation of the hydroxylated form is possible. nih.gov Quinones, as a class of compounds, are known to be involved in the photochemical production of hydroxylating species in natural waters. rsc.org

Biotic Degradation Mechanisms

Microbial activity is a crucial factor in the breakdown of 1-Hydroxyanthracene-9,10-dione in soil and water.

A wide range of microorganisms, including bacteria and fungi, are capable of degrading anthraquinone dyes. nih.govnih.gov Bacteria, in particular, have been shown to decolorize and mineralize these compounds through the action of oxidoreductive enzymes. nih.gov Genera such as Rhodococcus, Bacillus, Proteus, and Pseudomonas have been identified in the degradation of various anthraquinone derivatives. nih.govresearchgate.net

The biodegradation process involves the breakdown of the complex ring structure into simpler, less toxic compounds. For some anthraquinones, this can lead to significant reductions in total organic carbon (TOC) and chemical oxygen demand (COD) in wastewater. nih.gov The metabolic pathways can involve hydroxylation and ring cleavage. For example, studies on rats have shown that 1-hydroxyanthraquinone can be metabolized to alizarin (B75676) (1,2-dihydroxyanthraquinone). jst.go.jp Human fecal bacteria have also been shown to metabolize various anthraquinones, suggesting that gut microbiota can play a role in their transformation. researchgate.net

A summary of microbial genera involved in the degradation of related anthraquinone compounds is provided below.

| Microbial Genus | Type | Role in Degradation |

| Rhodococcus | Bacterium | Degradation of 1-amino-anthraquinone-2-sulfonic acid. researchgate.net |

| Bacillus | Bacterium | Part of a consortium that decolorizes Indanthrene Blue RS. nih.gov |

| Proteus | Bacterium | Part of a consortium that decolorizes Indanthrene Blue RS. nih.gov |

| Pseudomonas | Bacterium | Part of a consortium that decolorizes Indanthrene Blue RS. nih.gov |

| Streptomyces | Bacterium | Known producer of hydroxyanthraquinones. researchgate.net |

| Micromonospora | Bacterium | Known producer of hydroxyanthraquinones. researchgate.net |

Soil fauna, such as earthworms, nematodes, and collembolans, can indirectly influence the degradation of organic compounds in the soil. plos.orgresearchgate.net They do this by altering the soil structure, enhancing microbial activity, and fragmenting organic matter, which increases the surface area available for microbial attack. nih.gov This process, known as bioturbation, is a key factor in decomposition pathways. researchgate.net

Environmental Fate Modeling and Prediction

The environmental fate and transport of 1-Hydroxyanthracene-9,10-dione are predicted using a variety of computational models. These models, such as the Quantitative Structure-Activity Relationship (QSAR) models, utilize the chemical's structure to estimate its behavior in different environmental compartments. A widely used tool for this purpose is the U.S. Environmental Protection Agency's Estimation Program Interface (EPI) Suite™, which integrates several predictive models to assess properties like mobility, degradation, and bioaccumulation. nih.govbccampus.ca

Modeling studies are crucial for forecasting the potential distribution and persistence of the compound in the environment. These predictive insights help in identifying which environmental compartments (air, water, soil, or sediment) are likely to be most affected and the primary degradation pathways the chemical may undergo.

Detailed research findings from these computational models provide valuable, albeit estimated, data on the environmental dynamics of 1-Hydroxyanthracene-9,10-dione.

Atmospheric Fate: In the atmosphere, the compound is expected to exist in both vapor and particulate phases. nih.gov The primary degradation mechanism for the vapor phase is predicted to be a reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 28 hours. nih.gov Particulate-phase 1-Hydroxyanthracene-9,10-dione is anticipated to be removed from the atmosphere through wet and dry deposition processes. nih.gov

Terrestrial and Aquatic Fate: When released to soil, 1-Hydroxyanthracene-9,10-dione is predicted to have only slight mobility. nih.gov This is based on an estimated organic carbon-partition coefficient (Koc) of 2,000, suggesting a strong tendency to adsorb to soil organic matter and sediment. nih.gov Volatilization from moist soil surfaces is not considered a significant environmental fate process for this compound. nih.gov Similarly, its potential for volatilization from water surfaces is low.

Biodegradation is not expected to be a major degradation pathway for 1-Hydroxyanthracene-9,10-dione in soil or water. nih.gov However, photodegradation may play a role in its removal, particularly in aerated alkaline solutions exposed to visible light, with phthalic acid identified as a primary decomposition product in such conditions. nih.gov

The following tables summarize the key predicted environmental fate parameters for 1-Hydroxyanthracene-9,10-dione based on computational modeling.

Table 1: Predicted Environmental Partitioning and Mobility

Table 2: Predicted Environmental Degradation Half-Lives

Advanced Analytical Methodologies for 1 Hydroxyanthracene 9,10 Dione;hydrate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 1-Hydroxyanthracene-9,10-dione;hydrate (B1144303), providing the necessary selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation and quantification of anthraquinones, including 1-Hydroxyanthracene-9,10-dione. cabidigitallibrary.org The separation is typically achieved using reverse-phase (RP) columns, most commonly C18 columns. cabidigitallibrary.orgnih.gov

The mobile phase composition is a critical parameter for achieving good resolution of anthraquinones. A common approach involves a gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution, often acidified with phosphoric acid or formic acid to improve peak shape. nih.govsielc.comsielc.com For instance, a reverse-phase HPLC method for 1-Hydroxyanthracene-9,10-dione can utilize a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.comsielc.com

Detection is frequently performed using Ultraviolet (UV) or Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors. cabidigitallibrary.orgovid.commdpi.com DAD provides the advantage of acquiring full UV-Vis spectra for each peak, aiding in peak identification and purity assessment. For quantitative analysis of anthraquinones, a detection wavelength of 254 nm is often a suitable choice, while 280 nm can be used for fingerprinting analysis. nih.govresearchgate.net The separation of 13 different naturally occurring anthraquinones, including 1-Hydroxyanthracene-9,10-dione, has been successfully demonstrated using reversed-phase HPLC under both isocratic and gradient conditions. nih.gov

Table 1: HPLC Methods for the Analysis of Anthraquinones

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1-Hydroxyanthracene-9,10-dione | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.comsielc.com |

| Five Anthraquinones (emodin, physcion, etc.) | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) | Not specified | PDA at 254 nm | mdpi.com |

| Five Anthraquinones | Waters SymmetryShield RP18 (250 mm × 4.6 mm, 5 μm) | Methanol and 0.1% Phosphoric Acid in water (gradient) | DAD at 280 nm (fingerprint), 254 nm (quantification) | nih.gov |

| Rhein, Emodin (B1671224), Chrysophanol, Physcion | C18 HPLC column (125 × 4.6 mm, 5.0 μm) | Aqueous 0.1% o-phosphoric acid and Methanol (gradient) | UV at 254 nm | researchgate.net |

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of 1-Hydroxyanthracene-9,10-dione, offering enhanced sensitivity and structural information. This combination is particularly valuable for identifying and quantifying the compound in complex samples. nih.gov High-resolution mass spectrometry (HRMS), such as LC/HRMS², has been employed to identify hydroxylated anthraquinones formed during the degradation of other compounds. nih.gov For example, in one study, a newly formed compound was detected with a parent ion at m/z 271.0275, highlighting the capability of LC-MS to identify unknown but related structures. nih.gov The use of LC-MS/MS allows for targeted quantification with high specificity through selected reaction monitoring (SRM), which is essential for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for the analysis of anthraquinones. nih.govchrom-china.com Due to the relatively low volatility of 1-Hydroxyanthracene-9,10-dione, derivatization is often required to convert it into a more volatile and thermally stable compound. Silylation, using reagents like N-methyl-N'-trimethylsilyltrifluoroacetamide (MSTFA), is a common derivatization strategy. rsc.org

A high-temperature (HT)-column GC/MS method has been developed to minimize the adsorption of these compounds within the GC system. rsc.orgelsevierpure.com Studies have shown that isomeric hydroxyanthraquinones can exhibit significantly different behaviors in GC-MS analysis. For instance, 1-Hydroxyanthracene-9,10-dione shows a higher detection response and increased volatility compared to its 2-hydroxy isomer, which is attributed to intramolecular hydrogen bonding. rsc.org Analysis is typically performed using capillary columns such as DB-5MS or ZB-5HT. rsc.org

Table 2: GC-MS Parameters for Anthraquinone (B42736) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | N-methyl-N'-trimethylsilyltrifluoroacetamide (MSTFA) | rsc.org |

| Derivatization Condition | Heated at 80°C for 20 min | rsc.org |

| GC Column | DB-5MS (20 m x 0.25 mm i.d., 0.25 μm film) or ZB-5HT (15 m x 0.25 mm i.d., 0.25 μm film) | rsc.org |

| Injector/Interface Temperature | 290°C (DB-5MS) or 400°C (ZB-5HT) | rsc.org |

| Ionization Mode | Electron Ionization (EI) | rsc.org |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a prerequisite for reliable chromatographic analysis, aiming to extract 1-Hydroxyanthracene-9,10-dione from the sample matrix, remove interferences, and concentrate the analyte. The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) is a conventional method used for the separation of compounds based on their differential solubility in two immiscible liquid phases. For anthraquinones, which are polyphenolic in nature, various LLE systems have been explored. kaznu.kz

An advanced LLE technique is the aqueous two-phase system (ATPS), which has been successfully employed to purify anthraquinones from plant extracts. nih.gov An ATPS composed of 1-propanol (B7761284) and ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) can effectively partition anthraquinones into the alcohol-rich phase, while impurities like polysaccharides and proteins remain in the salt-rich phase. nih.gov The partitioning is influenced by factors such as the type of alcohol and salt, temperature, and pH. nih.gov Another microextraction technique, ultrasound emulsification ionic liquid microextraction (UEILME), has been developed for the preconcentration of anthraquinones prior to HPLC analysis, demonstrating high enrichment factors and low detection limits. oup.com

Solid-Phase Extraction (SPE) is a widely used and powerful technique for sample cleanup and concentration, particularly for complex matrices like plant extracts. ovid.comnih.gov It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. A variety of sorbents can be used for the selective extraction of anthraquinones. nih.gov

For the analysis of anthraquinones in Polygonum multiflorum, a dispersive solid-phase extraction (d-SPE) cleanup step using HC-C18 adsorbent was implemented after ultrasonic solvent extraction. mdpi.com In another study, various lamellar solids, including hydrotalcites, were investigated for their ability to selectively adsorb anthraquinones from ethanolic plant extracts. ovid.com The choice of sorbent and elution solvents is critical for achieving selective extraction and high recovery of the target analyte. Factorial planning has been used to optimize SPE conditions, such as the type of column (e.g., SPE-C18) and the composition of the eluent, to maximize the recovery of phenolic compounds. researchgate.net

Development of Detection and Quantification Strategies

The detection and quantification of 1-Hydroxyanthracene-9,10-dione;hydrate, a member of the hydroxyanthraquinone class, have been approached using various sophisticated analytical techniques. While methods specifically targeting the hydrated form are not extensively detailed in publicly available literature, the strategies developed for the broader class of hydroxyanthracene derivatives are directly applicable. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the primary tools for the analysis of these compounds due to their high sensitivity and selectivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) or UV-Vis, is a widely used technique. The method's success relies on the effective separation of the analyte from other components in a sample matrix. For instance, a reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an acidified aqueous solution. The acidic component, often formic or phosphoric acid, helps to improve the peak shape and resolution of the phenolic hydroxyanthraquinones. nih.gov

Method validation for HPLC-based approaches typically involves assessing several key parameters to ensure the reliability of the results. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery). While specific data for this compound is scarce, studies on related hydroxyanthraquinones provide valuable insights into the expected performance of such methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. This technique is particularly advantageous for analyzing complex matrices where co-eluting interferences can be a problem. In LC-MS/MS, the compound is first separated by the LC system and then ionized and fragmented in the mass spectrometer. The detection of specific parent-to-daughter ion transitions provides a high degree of confidence in the identification and quantification of the target analyte.

A multi-analyte LC-MS/MS method developed for 16 different hydroxyanthracene derivatives demonstrated excellent performance, with limits of quantification ranging from 0.025 mg kg⁻¹ to 1 mg kg⁻¹. The recovery of this method was generally within the acceptable range of 80% to 120%, and it showed good repeatability and within-laboratory reproducibility. researchgate.net Such a method could be readily adapted for the specific analysis of this compound.

The following interactive data tables summarize typical validation parameters for analytical methods developed for hydroxyanthraquinones, which can be considered indicative for this compound.

Table 1: Typical HPLC Method Validation Parameters for Hydroxyanthraquinones

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | Indicates a strong correlation between the concentration and the detector response. |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |

| Precision (RSD) | < 5% | The closeness of agreement between a series of measurements. |

| Accuracy (Recovery) | 95 - 105% | The closeness of the measured value to the true value. |

Table 2: Typical LC-MS/MS Method Validation Parameters for Hydroxyanthraquinones

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration and the detector response. |

| Limit of Quantification (LOQ) | 0.025 - 1 mg/kg | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy in a specific matrix. |

| Repeatability (RSDr) | 0.5% - 11.6% | Precision under the same operating conditions over a short interval of time. |

| Within-Laboratory Reproducibility (RSDR) | 3.4% - 16.3% | Precision within a single laboratory over a longer period, with different analysts and equipment. |

| Recovery | 80% - 120% | The efficiency of the extraction procedure. |

Interlaboratory Validation of Analytical Methods

While single-laboratory validation provides essential information about the performance of an analytical method, interlaboratory validation, also known as a collaborative study, is the gold standard for establishing the ruggedness and transferability of a method. This process involves multiple laboratories analyzing the same set of samples to assess the reproducibility of the method under different conditions, with different analysts, and using different equipment.

To date, there is a notable absence of published interlaboratory validation studies specifically for the analytical methods of this compound. This gap in the scientific literature highlights a need for collaborative efforts to establish a universally accepted and validated method for the analysis of this compound.

The principles of interlaboratory validation are well-established and would be applicable to any analytical method developed for this compound. Such a study would typically involve the following steps:

Development of a Detailed Protocol: A precise and unambiguous protocol for the analytical method must be established and distributed to all participating laboratories.

Preparation and Distribution of Homogeneous Samples: A central laboratory prepares and ensures the homogeneity of the test samples, which are then distributed to the participating laboratories.

Analysis of Samples: Each laboratory follows the prescribed protocol to analyze the samples.

Statistical Analysis of Results: The data from all laboratories are collected and statistically analyzed to determine key performance characteristics, most notably the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).

The results of an interlaboratory validation study provide a more realistic assessment of the method's performance in practice and are crucial for the establishment of official or standard methods by regulatory bodies. The lack of such a study for this compound means that while several reliable single-laboratory validated methods may exist, their performance across different laboratories has not been formally established. This underscores the importance of future collaborative studies to ensure consistent and comparable results across the scientific community.

Applications of 1 Hydroxyanthracene 9,10 Dione;hydrate in Advanced Materials and Chemical Sensing

Organic Electronic Materials and Devices

The electronic properties of 1-hydroxyanthracene-9,10-dione make it a candidate for use in organic electronics and photonic devices. evitachem.com The anthraquinone (B42736) core provides a conjugated system that can be tailored to influence its performance in such applications.

Research has explored the potential of 1-hydroxyanthracene-9,10-dione and its derivatives in the development of organic solar cells. solubilityofthings.com The compound's interesting photophysical properties are a key area of investigation for this application. solubilityofthings.com Anthraquinones, in general, are studied for their role as electron acceptors or as part of larger molecular structures that facilitate charge separation and transport, which are critical processes in photovoltaic devices.